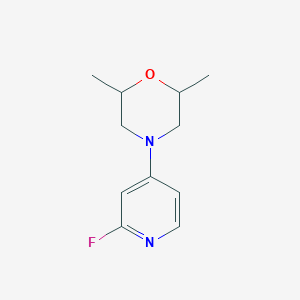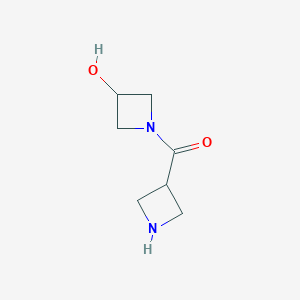
6-(Difluoromethyl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
The compound “6-(Difluoromethyl)-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, difluoromethylation processes have seen significant advances. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis
Difluoromethylation processes have been developed that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode. Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Applications De Recherche Scientifique
Synthesis and Fragmentation Studies
- General Synthesis and Fragmentation Analysis: The compound has been synthesized through reactions with various phenols, and its fragmentation under positive electrospray ionization has been studied, revealing a decomposition of the heterocycle as the main pathway (Erkin et al., 2015).
Crystal and Molecular Structures
- Crystal Structure Analysis: Research on isomeric compounds related to 6-(Difluoromethyl)-2-methylpyrimidin-4-amine has highlighted conformational differences leading to multiple molecules in their respective crystal structures, stabilized by substantial hydrogen-bonding interactions (Odell et al., 2007).
Ring Transformations and Reactions
- Ring Transformation Mechanisms: Studies have explored unusual reactions and ring transformations in the amination of related heterocyclic compounds, with 4-amino-2-methylpyrimidine being a notable product. These findings offer insights into the reaction mechanisms and transformations of related pyrimidines (Hertog et al., 2010).
Derivative Synthesis and Applications
- Synthesis of Derivatives and Biological Activity: Research has focused on synthesizing derivatives from related pyrimidine compounds, revealing potential biological activities. For instance, some derivatives exhibit antituberculous effects, highlighting the compound's relevance in medical research (Erkin & Krutikov, 2007).
Structural Studies and Quantum Chemical Insights
- Quantum Chemical Insights and Structural Analysis: Investigations into arylsulfonylated derivatives have been conducted, revealing various non-covalent interactions responsible for structural stability. Quantum chemical calculations have provided deeper insights into the stability and reactivity of these compounds (Ali et al., 2021).
Orientations Futures
The field of difluoromethylation has seen significant advances and has generated interest for process chemistry . Future research may focus on developing more efficient and selective methods for difluoromethylation, as well as exploring the potential applications of difluoromethylated compounds in various fields.
Propriétés
IUPAC Name |
6-(difluoromethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c1-3-10-4(6(7)8)2-5(9)11-3/h2,6H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMSECTXPXZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)
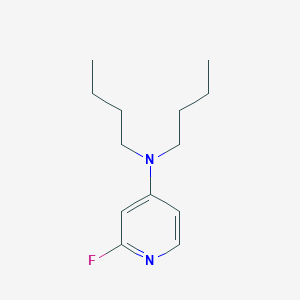
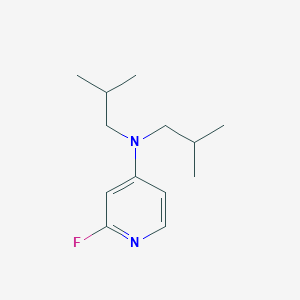
![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)
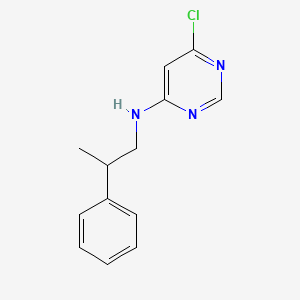
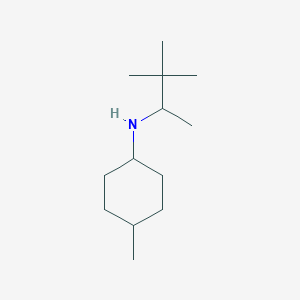
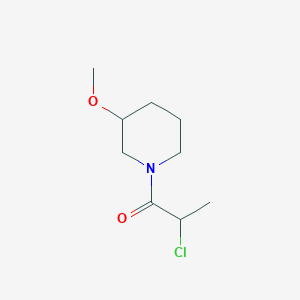

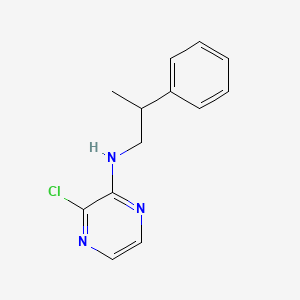
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)

